(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a unique structure with a trifluoromethyl group, a chloro substituent, and an amino alcohol moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-(trifluoromethyl)benzaldehyde and a chiral amino alcohol.
Reaction Conditions: The key step involves the condensation of the aldehyde with the chiral amino alcohol under controlled conditions, often using a catalyst to ensure the desired stereochemistry.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure (1S,2R) isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino alcohol moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The trifluoromethyl and chloro groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar trifluoromethyl group but lacks the amino alcohol moiety.
3-Aminobenzotrifluoride: A derivative of trifluorotoluene used as a precursor in the synthesis of herbicides.
Uniqueness
(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is unique due to its chiral nature and the presence of both an amino alcohol and a trifluoromethyl group. This combination of features makes it particularly valuable in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C10H11ClF3NO |
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Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1 |
InChI Key |
POFDJINEMZUAJW-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC(=C1)Cl)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)C(F)(F)F)N)O |
Origin of Product |
United States |
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